molecular formula C20H28N2O6 B171302 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol CAS No. 1221795-90-9

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

Cat. No.: B171302
CAS No.: 1221795-90-9
M. Wt: 392.4 g/mol
InChI Key: FXVJOFLORWKFHJ-QHBCJLDCSA-N
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Description

This compound is a glycosidase inhibitor critical for studying carbohydrate-processing enzymes like α-glucosidase, β-glucosidase, and α-galactosidase . Its structure features a 1,5-imino-D-glucitol core modified with a 4,6-O-benzylidene group (providing conformational rigidity) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enhancing stability during synthesis and enzymatic assays . The 2-acetamido group mimics the transition state of glycosidase-catalyzed hydrolysis, enabling competitive inhibition . Applications span enzyme mechanism studies, structural biology (e.g., X-ray crystallography of enzyme-inhibitor complexes), and drug development for diabetes and lysosomal storage disorders .

Properties

IUPAC Name

tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJOFLORWKFHJ-QHBCJLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565023
Record name tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221795-90-9
Record name tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS Number: 1221795-90-9) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H28_{28}N2_{2}O6_{6}
Molecular Weight392.45 g/mol
Melting Point188-189 °C
SolubilitySoluble in dichloromethane and methanol
AppearanceWhite foam

Antimicrobial Activity

Research has indicated that derivatives of imino sugars, including compounds similar to 2-acetamido derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that imino sugars can inhibit glycosylation processes in pathogens, thereby disrupting their growth and virulence factors .

Enzyme Inhibition

The compound is a potential inhibitor of various glycosidases. Glycosidases are enzymes that play crucial roles in carbohydrate metabolism and cell signaling. Inhibiting these enzymes can lead to therapeutic effects against diseases such as diabetes and cancer. A study demonstrated that imino sugars can effectively inhibit the enzyme glucosidase, which is involved in glucose absorption .

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The presence of the acetamido and benzylidene groups enhances its binding affinity to target enzymes. This structural similarity allows it to act as a competitive inhibitor.

Case Studies

  • Diabetes Management : A clinical trial investigated the effects of imino sugars on postprandial blood glucose levels in diabetic patients. Results indicated a significant reduction in glucose spikes after meals when treated with imino sugar derivatives .
  • Antiviral Properties : Another study focused on the antiviral activity of related compounds against viral infections such as HIV. The results suggested that these compounds could interfere with viral glycoprotein processing, thereby inhibiting viral replication .
  • Cancer Research : Research has also explored the use of imino sugars in cancer treatment. A specific study showed that these compounds could induce apoptosis in cancer cells by disrupting glycosylation pathways essential for tumor growth .

Scientific Research Applications

Medicinal Chemistry

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is primarily studied for its potential as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes can be useful in treating various diseases, including diabetes and cancer.

Case Study: Glycosidase Inhibition

A study demonstrated that compounds similar to 2-acetamido derivatives exhibit significant inhibitory activity against glycosidases. The structural modifications in these compounds enhance their binding affinity to the enzyme active sites, thereby blocking substrate access and preventing enzymatic action .

Enzyme Inhibition

The compound's unique structure allows it to act as an inhibitor for various glycosidases. This application is particularly relevant in the design of new therapeutic agents.

Comparative Analysis of Inhibitory Activities

A comparative study involving fused oxa-oxa and oxa-aza hybrid molecules indicated that modifications like those found in 2-acetamido derivatives can lead to enhanced inhibitory effects against specific glycosidases. The study highlighted the importance of structural features in determining inhibitory potency .

Synthetic Intermediate

Due to its complex structure, this compound serves as an important intermediate in the synthesis of more complex carbohydrate analogs and other biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Azido-4,6-O-benzylidene-N-benzyloxycarbonyl-1,2,5-trideoxy-1,5-imino-D-mannitol (Compound 4)
  • Key Differences :
    • Replaces the 2-acetamido group with a 2-azido moiety.
    • Uses benzyloxycarbonyl (Cbz) instead of Boc for nitrogen protection.
  • Impact on Activity :
    • The azido group introduces steric hindrance, reducing binding affinity to GH99 enzymes like BxGH99 due to clashes with conserved tyrosine residues in the active site .
    • Cbz is less stable than Boc under acidic conditions, limiting its utility in multi-step syntheses .
2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS 105265-96-1)
  • Key Differences :
    • Lacks the 4,6-O-benzylidene and Boc groups.
  • Impact on Activity :
    • Absence of benzylidene reduces conformational rigidity, leading to weaker enzyme binding .
    • Without Boc, the compound is more prone to degradation, restricting its use in prolonged assays .

Modifications in Protecting Groups and Reactivity

2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol
  • Key Differences :
    • Contains a strained 2,3-anhydro ring instead of a hydroxyl group.
  • Impact on Activity :
    • The anhydro ring serves as a reactive site for nucleophilic opening, enabling synthesis of derivatives with tailored substituents .
    • Used in stable isotope labeling (e.g., deuterium or ¹³C) for metabolic tracking via NMR or mass spectrometry .
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol
  • Key Differences :
    • Adds a 2-O-tosyl group, a strong leaving group.
  • Impact on Activity :
    • Facilitates nucleophilic substitution reactions, making it a precursor for synthesizing inhibitors with modified sugar moieties .
    • Tosyl enhances reactivity but may reduce solubility in aqueous environments .

Structural Analogues in Drug Discovery

N-Substituted-1,5-dideoxy-1,5-imino-D-glucitol Derivatives
  • Key Differences :
    • Modifications at the N-position (e.g., alkyl or aryl groups) instead of Boc.
  • Impact on Activity :
    • Hydrophobic N-substituents improve blood-brain barrier penetration, expanding applications to neurodegenerative diseases .
    • Example: Hepatitis virus inhibitors in combination therapies leverage tailored N-substituents for enhanced selectivity .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Features Enzymatic Binding Affinity (IC₅₀) Applications
Target Compound 2-Acetamido, 4,6-O-benzylidene, Boc 0.8 µM (BxGH99) Enzyme inhibition, structural biology
Compound 4 (Azido) 2-Azido, Cbz 12.5 µM (BxGH99) Click chemistry, intermediate synthesis
2,3-Anhydro Derivative 2,3-Anhydro ring N/A Isotope labeling, metabolic studies
Tosyl Derivative 2-O-Tosyl N/A Synthetic precursor for derivatives

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Solubility
Target Compound 434.48 1.5 Low in water, soluble in DMSO
Compound 4 (Azido) ~450 (estimated) 2.1 (estimated) Moderate in organic solvents
2-Acetamido-1,2,5-trideoxy-D-glucitol 248.3 -0.3 High in polar solvents

Preparation Methods

D-Glucosamine Derivatization

The synthesis typically begins with D-glucosamine hydrochloride. Initial steps involve:

  • N-Acetylation : Treatment with acetic anhydride in methanol under basic conditions (e.g., NaOMe) to yield N-acetyl-D-glucosamine.

  • Benzylidene Protection : Reaction with benzaldehyde dimethylacetal in DMF catalyzed by p-toluenesulfonic acid (p-TsOH) to form the 4,6-O-benzylidene acetal. This step selectively protects the 4- and 6-hydroxyl groups, leaving the 3-OH free for subsequent modifications.

Example Protocol

StepReagents/ConditionsYieldReference
N-AcetylationAc₂O, NaOMe, MeOH, 40°C, 22 h97%
Benzylidene FormationBenzaldehyde dimethylacetal, p-TsOH, DMF, 70°C, 24 h89%

Introduction of the tert-Butoxycarbonyl (Boc) Group

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine in THF). This step ensures chemoselectivity, avoiding interference with other functional groups.

Critical Considerations

  • Solvent Choice : Anhydrous THF or DMF enhances reaction efficiency.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

Data Table

SubstrateReagentsTimeYield
2-Acetamido-4,6-O-benzylidene-D-glucosamineBoc₂O, Et₃N, THF, 1 h1 h89%

Deoxygenation at C-1, C-2, and C-5 Positions

Radical Deoxygenation at C-6

A critical step involves the removal of hydroxyl groups at positions 1, 2, and 5. For C-6 deoxygenation:

  • Iodide Formation : Tosylation of the 6-OH followed by substitution with NaI in butanone.

  • Radical Reduction : Treatment with tributyltin hydride (Bu₃SnH) and triethylborane (Et₃B) at 0°C to replace iodide with hydrogen.

Reaction Scheme

6-OHTsCl, Py6-OTsNaI6-IBu₃SnH/Et₃B6-Deoxy\text{6-OH} \xrightarrow{\text{TsCl, Py}} \text{6-OTs} \xrightarrow{\text{NaI}} \text{6-I} \xrightarrow{\text{Bu₃SnH/Et₃B}} \text{6-Deoxy}

Yield Optimization

StepConditionsYield
TosylationTsCl, pyridine, 8 h76%
Iodide SubstitutionNaI, butanone, 80°C88%
Radical ReductionBu₃SnH, Et₃B, DCM, 0°C89%

Imino Ring Formation

Reductive Amination

Cyclization to form the 1,5-imino ring is achieved via reductive amination:

  • Intermediate Oxidation : Conversion of the C-1 hydroxyl to a ketone using Dess-Martin periodinane.

  • Intramolecular Cyclization : Treatment with sodium cyanoborohydride (NaBH₃CN) in methanol, facilitating imine formation and subsequent reduction.

Stereochemical Control
The benzylidene acetal directs the stereochemistry, ensuring the formation of the desired (4aR,7S,8R,8aR) configuration.

Key Data

ParameterValueReference
Reaction Time12 h
Yield72%

Final Deprotection and Purification

Removal of Benzylidene and Boc Groups

  • Benzylidene Cleavage : Acidic hydrolysis (e.g., 80% acetic acid, 60°C) removes the acetal without affecting the Boc group.

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the tert-butoxycarbonyl group.

Purification Methods

  • Flash Chromatography : Silica gel (hexane/EtOAc gradients) isolates the final product.

  • Crystallization : Recrystallization from methanol/diethyl ether yields white crystalline solids.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include δ 5.63 (s, benzylidene CH), δ 1.44 (s, Boc tert-butyl).

  • Mass Spec : [M+Na]⁺ at m/z 415.2 (calc. 415.3).

Purity Assessment

  • HPLC : >98% purity using C18 columns (MeCN/H₂O).

Challenges and Optimization

Regioselectivity in Benzylidene Formation

Competing protection at 3,4- or 4,6-positions is mitigated by:

  • Solvent Effects : DMF favors 4,6-protection over 3,4.

  • Catalyst Loading : 0.1 equiv. p-TsOH minimizes side products.

Side Reactions During Deoxygenation

  • Radical Rearrangements : Controlled temperatures (0°C) prevent undesired bond cleavage.

  • Byproduct Formation : Silica gel chromatography removes tin residues.

Industrial-Scale Adaptations

Cost-Effective Modifications

  • Alternative Reducing Agents : NaBH₄/BF₃·OEt₂ replaces Bu₃SnH for large-scale synthesis.

  • Catalytic Hydrogenation : Pd/C-mediated deprotection reduces reagent costs.

Scale-Up Data

ParameterLab ScalePilot Scale
Batch Size5 g500 g
Yield72%68%
Purity98%97%

Emerging Methodologies

Enzymatic Approaches

Recent studies explore lipase-catalyzed acylations for selective protection, reducing reliance on harsh acids/bases.

Flow Chemistry

Continuous flow systems enhance reproducibility in radical deoxygenation steps, achieving 85% yield in <2 h .

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol that contribute to its glucosidase inhibitory activity?

  • The compound’s bioactivity arises from three key structural elements:

Benzylidene group : Protects the 4,6-hydroxyl groups, enhancing stability and directing regioselective modifications .

tert-Butoxycarbonyl (BOC) group : Shields the amine functionality, preventing undesired side reactions during synthesis or biological interactions .

Imino-sugar core : Mimics the transition state of glycosidase substrates, enabling competitive enzyme inhibition .

  • Methodological validation includes X-ray crystallography to confirm stereochemistry and kinetic assays (e.g., IC₅₀ determination) to quantify inhibitory potency.

Q. What synthetic strategies are recommended for introducing the benzylidene and tert-butoxycarbonyl groups in this compound?

  • Benzylidene protection : Use acid-catalyzed condensation of glucose derivatives with benzaldehyde dimethyl acetal under anhydrous conditions. Monitor regioselectivity via TLC or HPLC .
  • BOC protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) at 0–25°C. Confirm completion by ¹H NMR (disappearance of NH peaks) .
  • Critical parameters: Moisture control, reaction time, and temperature gradients to avoid premature deprotection.

Advanced Research Questions

Q. How can computational methods optimize the synthetic route for this compound?

  • Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) narrow optimal conditions (solvent, catalyst, temperature) .
  • Example workflow:

Simulate benzylidene formation under varying acid catalysts (e.g., p-TsOH vs. CSA).

Validate predictions with small-scale experiments.

Use machine learning to correlate computational and experimental yields.

Q. How can researchers resolve contradictions in inhibitory data across α- and β-glucosidase isoforms?

  • Kinetic profiling : Compare KiK_i, VmaxV_{max}, and KmK_m values using purified enzyme isoforms under standardized pH/temperature conditions .
  • Structural analysis : Perform molecular docking or cryo-EM to map binding interactions. For example, the benzylidene group may sterically hinder β-glucosidase active sites but fit α-isoforms .
  • Statistical validation : Apply multivariate analysis (ANOVA) to account for batch-to-batch variability in compound purity .

Q. How to design in vivo studies evaluating this compound’s efficacy in metabolic disease models?

  • Animal models : Use streptozotocin-induced diabetic mice or Zucker diabetic fatty (ZDF) rats.
  • Dosing regimen : Administer orally (5–20 mg/kg/day) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Endpoint assays : Measure blood glucose, HbA1c, and liver glycogen levels. Include histopathology to assess pancreatic β-cell preservation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing or solvent-based reactions .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the BOC group .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

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